Pivalate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

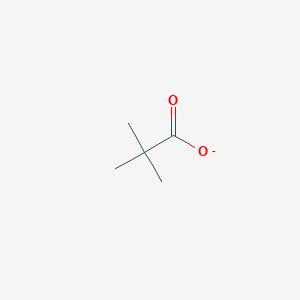

Pivalate (2,2-dimethylpropanoate) is a branched carboxylate ester characterized by a bulky tert-butyl group attached to a carboxylate moiety. This structural feature confers unique steric and electronic properties, making it valuable in pharmaceutical design, catalysis, and materials science. In medicinal chemistry, this compound derivatives such as tixocortol this compound and clocortolone this compound are notable for their topical anti-inflammatory efficacy with minimized systemic absorption . In industrial applications, this compound ligands enhance catalytic activity in polymerization and cross-coupling reactions .

常见问题

Basic Research Questions

Q. How is pivalate synthesized and characterized in laboratory settings?

- Methodological Answer : this compound esters are typically synthesized via esterification reactions between pivalic acid (2,2-dimethylpropanoic acid) and alcohols or phenols under acidic catalysis. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ester bond formation and gas chromatography-mass spectrometry (GC-MS) for purity analysis. For example, allylic pivalates are synthesized using nickel-catalyzed cross-coupling with arylboroxines, optimized with NaOMe as a base .

- Key Data : In catalytic amination, aryl pivalates react via cleavage of aryl carbon-oxygen bonds using N-heterocyclic carbene ligands .

Q. What experimental models are used to study this compound-induced carnitine depletion?

- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are standard for studying carnitine depletion. Sodium this compound is administered orally at 0.3–1.0% dietary concentrations for 4–8 weeks. Tissue samples (liver, muscle, kidney) are analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify free and acylated carnitine levels .

- Key Data : At 0.3% dietary this compound, muscle carnitine decreases from 10 to 4.3 µmol/g, while urinary excretion increases 3-fold .

Q. How does this compound function as a directing group in catalytic reactions?

- Methodological Answer : In Rhodium-catalyzed C–H activation, this compound acts as a transient directing group, forming a five-membered metallacycle to stabilize intermediates. For example, Rh(II) catalysts enable selective functionalization of barbituric acid derivatives with arylacetylenes .

- Key Data : Nickel-catalyzed cross-coupling of benzylic pivalates with arylboroxines achieves >90% yield using NaOMe as a base .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s metabolic effects across studies?

- Methodological Answer : Contradictions (e.g., tissue-specific carnitine depletion rates) require comparative analysis of experimental variables:

- Dosage : Lower doses (0.3% diet) maximize carnitine depletion without growth suppression .

- Species : Rodent vs. human models differ in this compound-CoA conjugation efficiency .

- Analytical Techniques : LC-MS/MS vs. enzymatic assays may yield discrepancies in carnitine quantification .

Q. What strategies optimize this compound-based prodrug design to minimize toxicity?

- Methodological Answer : Prodrugs like pivmecillinam release this compound upon hydrolysis, which conjugates with carnitine. Mitigation strategies include:

- Co-administration : L-carnitine supplements (100 mg/kg/day in rats) counteract depletion .

- Structural Modification : Replacing this compound with less metabolically disruptive esters (e.g., methacrylate) in drug formulations .

- Key Data : Pivaloylcarnitine excretion in humans reaches 20–30% of administered prodrug dose, necessitating monitoring in long-term therapies .

Q. How does this compound enhance resolution in electron beam lithography compared to other esters?

- Methodological Answer : this compound’s bulky tert-butyl group reduces secondary electron (SE) generation during lithography. Experimental validation involves:

- Acceleration Voltage : At 100 KeV, Cr₈F₈(this compound)₁₆ generates 3.7× fewer SEs than methacrylate analogs, reducing overexposure .

- Solubility : this compound’s lower solubility in developers enables finer feature resolution (sub-10 nm) .

- Key Data : Methacrylate’s write speed is 23.6× faster than this compound at 100 KeV, but this compound achieves higher resolution .

Q. Methodological Recommendations

- Experimental Design : Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) for hypothesis-driven studies, e.g., "In Sprague-Dawley rats (P), does 0.3% sodium this compound (I) compared to control diet (C) reduce muscle carnitine (O) over 8 weeks (T)?" .

- Data Analysis : Apply meta-analysis to reconcile conflicting results, particularly in cross-species metabolic studies .

相似化合物的比较

Comparison with Similar Carboxylates

Chemical and Structural Properties

Pivalate’s tert-butyl group differentiates it from linear carboxylates (e.g., acetate, propionate) and other branched analogs (e.g., isobutyrate). Key distinctions include:

| Property | This compound | Acetate/Propionate | Isobutyrate |

|---|---|---|---|

| Steric Bulk | High (tert-butyl group) | Low (methyl/ethyl groups) | Moderate (branched isopropyl) |

| Electron-Donating Effect | Moderate (κ² binding in catalysts) | Strong (κ¹ binding) | Moderate |

| Stability in Catalysis | Enhanced thermal stability | Moderate stability | Similar to acetate |

| Bioavailability | Low (rapid hepatic metabolism) | High (systemic absorption) | Moderate |

- Catalytic Applications :

- In ruthenium-catalyzed C−H activation, this compound’s κ² binding mode stabilizes transition states better than chloride or acetate, lowering activation energy .

- Fe(II) this compound polymerizes L-lactide 30% faster than Fe(II) acetate due to reduced steric hindrance and stronger Lewis acidity .

- Cesium this compound in ring-opening copolymerization avoids chain transfer due to steric shielding of the tert-butyl group, unlike acetate .

Pharmacological Activity

This compound-modified steroids exhibit distinct pharmacokinetics compared to acetate or hydrocortisone derivatives:

- Receptor Affinity : this compound ranks lower than acetate and propionate in activating the GPR43 receptor (potency: propionate > acetate > this compound) .

- Sensitization Risk : Tixocortol this compound induces 80% sensitization in guinea pigs at 48 hours, versus 5% for hydrocortisone, due to thiol ester metabolites .

Limitations and Challenges

属性

分子式 |

C5H9O2- |

|---|---|

分子量 |

101.12 g/mol |

IUPAC 名称 |

2,2-dimethylpropanoate |

InChI |

InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/p-1 |

InChI 键 |

IUGYQRQAERSCNH-UHFFFAOYSA-M |

SMILES |

CC(C)(C)C(=O)[O-] |

规范 SMILES |

CC(C)(C)C(=O)[O-] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。